molecular formula C20H17N B1310060 N-Benzylidene-N-(diphenylmethyl)amine CAS No. 62506-88-1

N-Benzylidene-N-(diphenylmethyl)amine

Cat. No.: B1310060
CAS No.: 62506-88-1
M. Wt: 271.4 g/mol
InChI Key: OVAMCIQDVMEHAG-UHFFFAOYSA-N
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Description

N-Benzylidene-N-(diphenylmethyl)amine is an organic compound with the molecular formula C20H17N. It is also known as N-Benzylidene-α-phenylbenzylamine. This compound is characterized by the presence of a benzylidene group attached to a diphenylmethylamine moiety. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzylidene-N-(diphenylmethyl)amine can be synthesized through the condensation reaction between benzaldehyde and benzhydrylamine. The reaction typically involves mixing equimolar amounts of benzaldehyde and benzhydrylamine in an appropriate solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction proceeds with the elimination of water, forming the desired imine product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Benzylidene-N-(diphenylmethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed in substitution reactions.

Major Products Formed

    Oxidation: Benzylidene derivatives with oxidized functional groups.

    Reduction: Diphenylmethylamine derivatives.

    Substitution: Various substituted benzylidene compounds depending on the nucleophile used.

Scientific Research Applications

N-Benzylidene-N-(diphenylmethyl)amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis

Mechanism of Action

The mechanism of action of N-Benzylidene-N-(diphenylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound’s imine group can undergo nucleophilic attack, leading to the formation of various reaction intermediates. These intermediates can then participate in further chemical transformations, resulting in the desired products. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

N-Benzylidene-N-(diphenylmethyl)amine can be compared with other similar compounds, such as:

    N-Benzylideneaniline: Similar structure but with an aniline group instead of a diphenylmethylamine group.

    N-Benzylidenebenzhydrylamine: Similar structure but with a benzhydrylamine group.

    N-Benzylidene-N-methylamine: Similar structure but with a methylamine group.

Uniqueness

This compound is unique due to its specific combination of benzylidene and diphenylmethylamine groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical reactions and applications .

Properties

IUPAC Name

N-benzhydryl-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N/c1-4-10-17(11-5-1)16-21-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAMCIQDVMEHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420134
Record name N-Benzylidene-N-(diphenylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62506-88-1
Record name N-Benzylidene-N-(diphenylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzylidene-N-(diphenylmethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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